Agistatin D: A Bicyclic Scaffold Distinct from Tricyclic Agistatin B and E Analogs
Agistatin D is distinguished from its closest in-class relatives, Agistatin B and E, by its fundamental molecular architecture. As established by spectroscopic investigation and X-ray crystallography, Agistatin D possesses a bicyclic structure, whereas Agistatin B and E are tricyclic compounds [1]. This difference arises from an additional ether bridge in the tricyclic members, which is absent in Agistatin D.
| Evidence Dimension | Molecular Scaffold Architecture |
|---|---|
| Target Compound Data | Bicyclic pyranacetal framework (Agistatin D) |
| Comparator Or Baseline | Tricyclic pyranacetal framework (Agistatins B and E) |
| Quantified Difference | Presence vs. absence of a third ring-forming ether bridge in the core structure. |
| Conditions | Structure elucidation via NMR spectroscopy and X-ray crystallography. |
Why This Matters
The bicyclic versus tricyclic scaffold determines the compound's three-dimensional shape and functional group presentation, which are critical for target recognition and binding; selecting the correct scaffold is therefore mandatory for any structure-activity relationship (SAR) or target identification study.
- [1] Gohrt, A., Zeeck, A., Hütter, K., et al. (1996). Secondary metabolites by chemical screening. 29. Agistatines, novel pyranacetals from the fungus FH-A-6239. Liebigs Annalen, (4), 627-633. View Source
